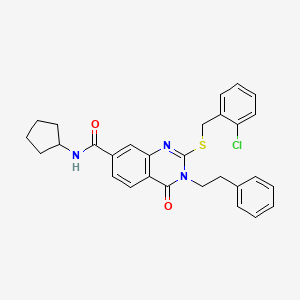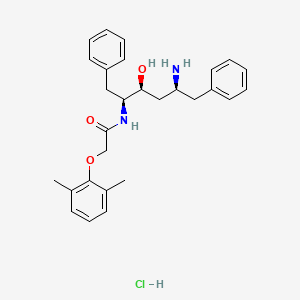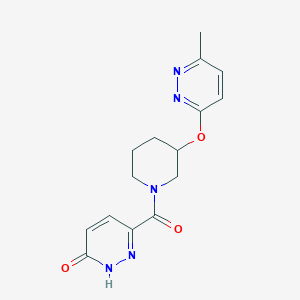![molecular formula C8H8ClN3O B2651777 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 2138371-15-8](/img/structure/B2651777.png)
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol” is a chemical compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines . It is a derivative of 1H-pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Wirkmechanismus
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol works by inhibiting the activity of enzymes called cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell division and are often overactive in cancer cells. By inhibiting CDKs, this compound can prevent cancer cells from dividing and proliferating. Additionally, this compound has been shown to modulate the activity of various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound can induce cell cycle arrest and apoptosis in tumor cells. In inflammation research, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological research, this compound can improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol has several advantages for lab experiments. It has high potency and selectivity for CDKs, making it a useful tool for studying the role of CDKs in various biological processes. Additionally, this compound has good pharmacokinetic properties, allowing for easy administration and dosing in animal models. However, this compound has some limitations, including its low solubility in aqueous solutions and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Additionally, further research is needed to determine the optimal dosing and administration of this compound for various diseases. Finally, there is potential for this compound to be used in combination with other drugs for synergistic effects in the treatment of cancer, inflammation, and neurological disorders.
Conclusion:
This compound is a promising compound with potential applications in the treatment of cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of CDKs, which play a crucial role in cell division and proliferation. This compound has several advantages for lab experiments, including high potency and selectivity for CDKs, but also has some limitations, such as low solubility and potential toxicity at high doses. Future research on this compound will focus on developing more potent and selective CDK inhibitors, determining optimal dosing and administration, and exploring its potential use in combination with other drugs.
Synthesemethoden
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol can be synthesized through a multi-step process involving the reaction of 4-chloro-1,3-dimethyl-5-nitropyrazole with 2,3-dichloropyridine followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
4-chloro-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-4-7-5(9)3-6(13)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXHHOLXYZEPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2651699.png)
![N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2651701.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2651704.png)
![2-Methoxy-N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2651705.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2651708.png)




